(2,3-Dichloro-benzylamino)-acetic acid

Description

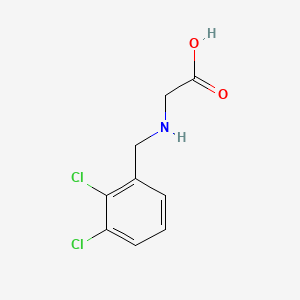

(2,3-Dichloro-benzylamino)-acetic acid is a substituted benzeneacetic acid derivative with the molecular formula C₉H₈Cl₂NO₂ (molecular weight: 234.08 g/mol) . Structurally, it features a benzylamino group substituted with two chlorine atoms at the 2- and 3-positions of the benzene ring, linked to an acetic acid moiety. This compound is cataloged under CAS No. 261959-65-3 and is primarily used in research settings for synthesizing bioactive molecules or studying structure-activity relationships .

Key identifiers include:

- IUPAC Name: 2-Amino-2-(2,3-dichlorophenyl)acetic acid .

- Synonyms: α-Amino-2,3-dichlorobenzeneacetic acid, H-Phg(2,3-diCl)-OH .

- Regulatory Information: Classified as hazardous under GHS guidelines, requiring protective equipment during handling .

Its solubility and stability are context-dependent, with recommended storage at room temperature (RT) in light-protected environments . Notably, commercial availability has been discontinued by suppliers like CymitQuimica, limiting access to custom synthesis routes .

Properties

IUPAC Name |

2-[(2,3-dichlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-3-1-2-6(9(7)11)4-12-5-8(13)14/h1-3,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXSCXIBJTVURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-benzylamino)-acetic acid typically involves the reaction of 2,3-dichlorobenzylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-benzylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(2,3-Dichloro-benzylamino)-acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-benzylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (3,4-Dichloro-benzylamino)-acetic Acid

- CAS No.: 261959-65-3 (same as the target compound due to positional isomerism) .

- Structural Difference : Chlorine substituents at the 3- and 4-positions of the benzene ring instead of 2- and 3-positions.

- Impact : Altered electronic and steric properties influence reactivity and binding affinity in biological systems. For instance, the 3,4-dichloro isomer may exhibit stronger hydrophobic interactions in enzyme-binding pockets compared to the 2,3-isomer .

Amino-Substituted Derivatives

- (2-Iodo-benzylamino)-acetic Acid and (3-Cyano-benzylamino)-acetic Acid: Key Differences: Substitution of chlorine with iodine (larger atomic radius) or cyano groups (electron-withdrawing). Applications: Iodo derivatives are used in radiopharmaceuticals, while cyano-substituted analogs show enhanced metabolic stability in drug design .

Dimethylamino Derivatives

- 2-(Dimethylamino)-2-(3-methylphenyl)acetic Acid Hydrochloride (CAS: 1390653-98-1): Structural Contrast: Replacement of chlorine atoms with a methyl group and dimethylamino substitution. Properties: Increased basicity due to the dimethylamino group, enhancing solubility in acidic media. This derivative is utilized in peptide synthesis and as a chiral building block .

Pharmacologically Relevant Analogs

- 3′-Hydroxy Diclofenac (CAS: Not explicitly listed; structurally related): Structure: Contains a 2,6-dichloro-3-hydroxyphenylamino group linked to a phenylacetic acid backbone. Functional Difference: The hydroxyl group enhances hydrogen-bonding capacity, improving COX-2 inhibition compared to non-hydroxylated analogs .

Comparative Data Table

| Compound Name | CAS No. | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|

| (2,3-Dichloro-benzylamino)-acetic acid | 261959-65-3 | 2,3-Cl₂ on benzene | 234.08 | Bioactive molecule synthesis |

| (3,4-Dichloro-benzylamino)-acetic acid | 261959-65-3 | 3,4-Cl₂ on benzene | 234.08 | Enzyme interaction studies |

| 2-(Dimethylamino)-2-(3-methylphenyl)acetic acid HCl | 1390653-98-1 | 3-CH₃, dimethylamino | 229.70 | Peptide synthesis |

| 3′-Hydroxy Diclofenac | N/A | 2,6-Cl₂, 3-OH on benzene | 296.14 | COX-2 inhibition |

| (2-Iodo-benzylamino)-acetic acid | N/A | 2-I on benzene | 291.07 | Radiopharmaceuticals |

Biological Activity

(2,3-Dichloro-benzylamino)-acetic acid is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to an amino-acetic acid moiety. The dichlorination at the 2 and 3 positions of the benzyl ring enhances its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various physiological effects. For example, it has been investigated as a biochemical probe or inhibitor in enzymatic studies, potentially modulating enzyme activity linked to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Studies have shown that compounds with similar structures often demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been explored for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting critical pathways involved in cell proliferation and survival. For instance, it has been noted to exhibit cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers .

Cytotoxicity Assessment

A study assessing the cytotoxicity of this compound on human cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These results indicate that the compound exhibits potent cytotoxic effects at micromolar concentrations, suggesting its potential as a therapeutic agent for cancer treatment.

Enzymatic Inhibition Studies

In enzymatic assays, this compound was shown to inhibit key enzymes involved in metabolic pathways. For example:

- Enzyme : Lactate Dehydrogenase

- Inhibition Percentage : 75% at 50 µM concentration

This inhibition suggests that the compound could be useful in metabolic disorders where lactate accumulation is a concern .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3-Dichlorobenzyl chloride | Chlorinated benzyl derivative | Moderate antibacterial properties |

| 2,3-Dichlorobenzoic acid | Carboxylic acid derivative | Antimicrobial but less potent than target compound |

| 2,4-Dichlorobenzylamine | Amino derivative | Limited anticancer activity |

The unique combination of an amino group and the acetic acid moiety in this compound contributes to its enhanced biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.